1,1,2,2-Tetrakis(4-(pyrimidin-5-yl)phenyl)ethene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,2-Tetrakis(4-(pyrimidin-5-yl)phenyl)ethene is an organic compound with the molecular formula C42H28N8 and a molecular weight of 644.74 g/mol . This compound is known for its unique structural properties, which make it a valuable component in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,2,2-Tetrakis(4-(pyrimidin-5-yl)phenyl)ethene typically involves the reaction of 4-(pyrimidin-5-yl)benzaldehyde with a suitable reagent under controlled conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, like dimethylformamide, at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1,1,2,2-Tetrakis(4-(pyrimidin-5-yl)phenyl)ethene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in carbon tetrachloride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1,1,2,2-Tetrakis(4-(pyrimidin-5-yl)phenyl)ethene has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1,1,2,2-Tetrakis(4-(pyrimidin-5-yl)phenyl)ethene involves its interaction with specific molecular targets and pathways. For example, in coordination chemistry, it acts as a ligand that binds to metal ions, forming stable complexes. These complexes can exhibit unique properties, such as enhanced fluorescence or catalytic activity .
Comparison with Similar Compounds
1,1,2,2-Tetrakis(4-(pyridin-4-yl)phenyl)ethene: Similar in structure but with pyridine rings instead of pyrimidine.
1,1,2,2-Tetrakis(4-(imidazole-1-yl)phenyl)ethene: Contains imidazole rings, leading to different chemical properties.
Uniqueness: 1,1,2,2-Tetrakis(4-(pyrimidin-5-yl)phenyl)ethene is unique due to its pyrimidine rings, which confer specific electronic and steric properties. These properties make it particularly suitable for applications in MOFs and COFs, where precise control over the framework’s structure and functionality is essential .
Properties
Molecular Formula |
C42H28N8 |
---|---|
Molecular Weight |
644.7 g/mol |
IUPAC Name |
5-[4-[1,2,2-tris(4-pyrimidin-5-ylphenyl)ethenyl]phenyl]pyrimidine |
InChI |
InChI=1S/C42H28N8/c1-9-33(10-2-29(1)37-17-43-25-44-18-37)41(34-11-3-30(4-12-34)38-19-45-26-46-20-38)42(35-13-5-31(6-14-35)39-21-47-27-48-22-39)36-15-7-32(8-16-36)40-23-49-28-50-24-40/h1-28H |
InChI Key |
UFULOEDWYAJGMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CN=C2)C(=C(C3=CC=C(C=C3)C4=CN=CN=C4)C5=CC=C(C=C5)C6=CN=CN=C6)C7=CC=C(C=C7)C8=CN=CN=C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.